molecular formula C19H24N6O3S B2399727 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone CAS No. 1251553-63-5

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone

Cat. No.: B2399727
CAS No.: 1251553-63-5
M. Wt: 416.5
InChI Key: YPFOMCYXWKSGPZ-UHFFFAOYSA-N
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Description

The compound 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone features a structurally complex spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) linked via a methanone bridge to an imidazole ring substituted with a thiomorpholinopyrimidine moiety. The spirocyclic system introduces conformational rigidity, which may enhance binding selectivity in pharmaceutical applications, while the thiomorpholine and pyrimidine groups contribute to electronic and steric properties critical for biological interactions .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c26-18(24-3-1-19(2-4-24)27-7-8-28-19)15-12-25(14-22-15)17-11-16(20-13-21-17)23-5-9-29-10-6-23/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFOMCYXWKSGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the imidazole and pyrimidine moieties enhances its interactions with biological targets.

Research indicates that compounds similar to 1,4-dioxa-8-azaspiro[4.5]decan exhibit significant binding affinity to various receptors and enzymes, notably:

  • σ1 Receptors : Compounds in this class have shown high affinity for σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. For instance, a related compound demonstrated a K(i) value of 5.4 ± 0.4 nM for σ1 receptors, indicating strong binding affinity .
  • Vesicular Acetylcholine Transporter (VAChT) : Selectivity for VAChT has also been noted, which may influence cholinergic signaling pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antitumor ActivityDemonstrated accumulation in tumor models, suggesting potential for tumor imaging and treatment .
Neuroprotective EffectsInteraction with σ1 receptors may provide neuroprotective benefits in neurodegenerative diseases.
Antimicrobial PropertiesSome derivatives exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1,4-dioxa-8-azaspiro[4.5]decan :

  • Tumor Imaging Studies :
    • A study utilized a radiolabeled derivative for PET imaging in mouse tumor xenograft models, showing high accumulation in human carcinoma and melanoma tissues . This suggests potential applications in cancer diagnostics.
  • Neuropharmacological Studies :
    • Another study highlighted the role of σ1 receptor ligands in modulating pain and anxiety behaviors in animal models, indicating the therapeutic potential of these compounds in treating neurological disorders .
  • Antimicrobial Efficacy :
    • Research has shown that specific derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria, providing a basis for further development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Applications/Notes
Target Compound: 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone Not provided Estimated ~450–500 ~3–4* Thiomorpholinopyrimidine, imidazole, spirocyclic dioxa-aza system Hypothesized kinase inhibitor; structural rigidity may improve target selectivity .
(1,4-dioxa-8-azaspiro[4.5]decan-8-yl){1-[(4-methylphenyl)methyl]-4-(pyridin-4-yl)-1H-pyrrol-2-yl}methanone C25H27N3O3 417.51 3.17 Pyrrole, pyridine, 4-methylbenzyl Higher logP suggests enhanced lipophilicity; potential CNS activity due to pyridine .
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone C19H26N2O5S 394.49 ~2.5–3† Phenylsulfonyl, piperidine Sulfonyl group may improve metabolic stability; used in impurity profiling .
Impurity I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione C22H29ClN6O2 468.96 Not given Chloropyrimidine, piperazine Pharmaceutical impurity; highlights stability challenges in spirocyclic derivatives .

*Estimated based on thiomorpholine (logP ~1.5) and pyrimidine (logP ~0.5) contributions.
†Predicted using fragment-based methods.

Key Structural and Functional Differences:

  • Substituent Diversity: The target compound’s thiomorpholinopyrimidine group distinguishes it from analogs with pyridine (e.g., ) or sulfonyl-piperidine (e.g., ). Thiomorpholine’s sulfur atom may enhance hydrogen bonding or metal coordination, whereas pyridine/sulfonyl groups influence solubility and metabolic stability.
  • Spirocyclic Core: All compounds share the 1,4-dioxa-8-azaspiro[4.5]decane system, but substitutions at the methanone bridge (imidazole vs. pyrrole vs. piperidine) modulate steric bulk and electronic profiles.

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